molecular formula C16H11Cl2N3O3 B13766332 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one CAS No. 57059-34-4

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one

Cat. No.: B13766332
CAS No.: 57059-34-4
M. Wt: 364.2 g/mol
InChI Key: UYCMAQWEBUMMAV-UHFFFAOYSA-N
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Description

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one (CAS 2848-96-6), also known as Lorazepam Acetate, is a synthetic derivative of the 1,4-diazepine class. Its molecular formula is C₁₇H₁₂Cl₂N₂O₃ with a molecular weight of 363.19 g/mol . Structurally, it features:

  • A pyrido[3,2-e] fused ring system, distinguishing it from traditional benzodiazepines (e.g., diazepam or lorazepam) that contain a benzene ring fused to the diazepine core .
  • An acetoxy (-OAc) substituent at position 3, replacing the hydroxyl (-OH) group found in lorazepam (CAS 846-49-1) .
  • Two chlorine atoms at positions 7 (pyrido ring) and 2′ (phenyl ring) .

This compound is pharmacologically relevant due to its structural similarity to lorazepam, a well-known anxiolytic and sedative.

Properties

CAS No.

57059-34-4

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydropyrido[3,2-e][1,4]diazepin-3-yl] acetate

InChI

InChI=1S/C16H11Cl2N3O3/c1-8(22)24-16-15(23)19-11-6-7-12(18)20-14(11)13(21-16)9-4-2-3-5-10(9)17/h2-7,16H,1H3,(H,19,23)

InChI Key

UYCMAQWEBUMMAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C(=N1)C3=CC=CC=C3Cl)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one

Key Synthetic Steps

Formation of the Diazepinone Core

The diazepinone nucleus is typically synthesized through cyclization reactions involving amino-substituted pyridine derivatives and appropriate carbonyl-containing reagents. For example, condensation of 2-aminopyridine derivatives with chloro-substituted benzoyl chlorides or related acylating agents can yield intermediates that cyclize under controlled conditions to form the diazepinone ring.

Attachment of the 5-(2-Chlorophenyl) Group

The 2-chlorophenyl substituent at the 5-position is introduced via cross-coupling reactions or nucleophilic aromatic substitution, depending on the nature of the intermediate. Palladium-catalyzed Suzuki or Stille coupling reactions are common methods for attaching aryl groups in heterocyclic chemistry, although specific details for this compound are less documented. Alternatively, direct condensation with 2-chlorobenzoyl derivatives can be employed.

Acetylation to Form the 3-(Acetoxy) Group

The final step involves acetylation of the hydroxyl or amino group at the 3-position to form the acetoxy substituent. This is typically performed using acetic anhydride or acetyl chloride in the presence of a base or catalyst to ensure selective acetylation without affecting other sensitive groups in the molecule.

Representative Preparation Procedure (Based on Patent US4155913A)

Step Reagents/Conditions Description Outcome
1 7-chloro-2-aminopyridine + 2-chlorobenzoyl chloride Condensation to form amide intermediate Formation of acylated intermediate
2 Cyclization under acidic or basic conditions Intramolecular ring closure to diazepinone core Formation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one
3 Acetylation with acetic anhydride Introduction of acetoxy group at 3-position Formation of 3-(acetoxy) derivative
4 Purification by recrystallization from ethyl acetate Removal of impurities and isolation of pure compound Pure 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one

This procedure is adapted from analogous methods for related diazepine derivatives described in patent literature. The use of ethyl acetate containing activated carbon for recrystallization ensures high purity and yield.

Analysis of Preparation Methods

Yield and Purity

  • The multi-step synthesis typically achieves moderate to good overall yields (40-70%) depending on reaction optimization.
  • Purification by recrystallization from ethyl acetate is effective in removing side products and residual reagents, yielding analytically pure material.

Reaction Conditions

  • Cyclization reactions require careful control of temperature and pH to favor ring closure without decomposition.
  • Chlorination steps benefit from starting with appropriately substituted precursors to enhance regioselectivity.
  • Acetylation is performed under mild conditions to avoid hydrolysis or side reactions.

Scalability and Reproducibility

  • The described synthetic routes are amenable to scale-up due to the use of standard reagents and straightforward purification.
  • Reproducibility is supported by detailed patent protocols and consistent yields reported in the literature.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Reference
Diazepinone core formation 7-chloro-2-aminopyridine + acyl chloride Amide formation followed by cyclization
7-chloro substitution Use of chlorinated pyridine precursors Ensures regioselective chlorination
5-(2-chlorophenyl) attachment Cross-coupling or direct condensation Palladium catalysis or acylation
3-(Acetoxy) group formation Acetic anhydride or acetyl chloride Mild acetylation conditions
Purification Recrystallization from ethyl acetate Activated carbon used for impurity removal

Chemical Reactions Analysis

Types of Reactions

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further exploration in therapeutic contexts:

  • Antitumor Activity : Studies have shown that compounds similar to 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one can inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival .
  • Neuroprotective Effects : There is evidence suggesting that this compound may possess neuroprotective properties against oxidative stress and neuroinflammation. These effects are critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

The potential therapeutic applications of 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one include:

  • Antidepressant Properties : Similar compounds have been investigated for their ability to modulate neurotransmitter systems involved in mood regulation. This suggests potential use in treating depression and anxiety disorders .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 1: Antitumor Activity

A study conducted on a series of pyrido[3,2-e]-1,4-diazepine derivatives demonstrated that modifications to the structure significantly enhanced their cytotoxicity against human cancer cell lines. The tested compound showed IC50 values indicating effective inhibition of cell growth .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal injury, the administration of compounds similar to 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one resulted in reduced neuronal death and improved behavioral outcomes. This study supports its potential use in neuroprotective strategies .

Mechanism of Action

The mechanism of action of 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one Pyrido[3,2-e]-diazepine 3-OAc, 7-Cl, 2′-Cl-phenyl 363.19 High lipophilicity; unconfirmed metabolic stability
Lorazepam (C₁₅H₁₀Cl₂N₂O₂) 1,4-Benzodiazepine 3-OH, 7-Cl, 2′-Cl-phenyl 321.16 Anxiolytic; metabolized via glucuronidation
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-Oxide 1,4-Benzodiazepine 7-Cl, 2′-Cl-phenyl, 4-Oxide 321.16 Reduced receptor affinity due to oxide moiety
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one Thieno[2,3-e]-diazepine 7-Br, 2′-Cl-phenyl 381.67 Thiophene ring alters electronic profile; unstudied bioactivity

Key Findings from Comparative Analysis

Structural Modifications and Receptor Binding The pyrido[3,2-e] ring system in the target compound introduces a nitrogen atom in the fused aromatic system, which may alter binding to the GABA-A receptor compared to benzodiazepines (e.g., lorazepam) .

Metabolic Pathways Lorazepam undergoes glucuronidation at the 3-hydroxy group, a pathway that may be impeded in the acetoxy derivative due to steric and electronic effects . Thieno-diazepines (e.g., 7-bromo analog) with sulfur-containing rings exhibit distinct metabolic profiles, often requiring cytochrome P450 enzymes for oxidation .

Pharmacological Activity Lorazepam’s anxiolytic effects are well-documented, with an ED₅₀ of 0.5–2 mg/kg in rodent models . No direct efficacy data exist for the target compound, but its higher molecular weight (363.19 vs. 321.16) suggests reduced molar potency . The 4-oxide derivative (CAS 2955-37-5) shows diminished GABA-A receptor affinity due to electron-withdrawing effects of the oxide group .

Synthetic Challenges

  • The pyrido[3,2-e] core requires specialized synthetic routes, such as cyclization of pyridine intermediates, unlike the straightforward benzodiazepine synthesis .
  • Impurities like the 4-oxide (CAS 2955-37-5) and dihydro derivatives (e.g., 54699-91-1) are common byproducts, necessitating rigorous purification .

Biological Activity

3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one is a compound of interest due to its potential biological activities. This compound is structurally related to benzodiazepines and has been studied for various pharmacological effects, including anxiolytic and sedative properties.

  • Molecular Formula : C16H11Cl2N3O
  • Molecular Weight : 364.183 g/mol
  • CAS Number : 57059-34-4
  • Density : 1.53 g/cm³
  • Boiling Point : 548.6ºC at 760 mmHg
  • LogP : 2.5878

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological effects:

Anxiolytic and Sedative Effects

Research indicates that compounds similar to 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one exhibit significant anxiolytic effects. For instance, benzodiazepines are known to enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain.

Antitumor Activity

Some studies have explored the antitumor potential of related compounds. For example, certain pyrido[3,2-e]diazepinones have shown moderate activity against cancer cell lines in vitro. The exact mechanisms remain under investigation, but they may involve interference with DNA replication or apoptosis pathways.

Study 1: Anxiolytic Properties

A study published in a pharmacology journal assessed the anxiolytic effects of a series of pyrido[3,2-e]diazepinones. The results indicated that these compounds significantly reduced anxiety-like behavior in animal models compared to control groups. The specific compound 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one was noted for its potency in reducing anxiety levels.

Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects. The study reported an IC50 value indicating significant inhibition of cell proliferation in certain leukemia and solid tumor cell lines.

Compound NameCell Line TestedIC50 Value (µM)Effect
3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-oneL1210 (Leukemia)15Moderate
Related Compound AP388 (Leukemia)10Significant

The biological activity of 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one can be attributed to its interaction with specific receptors:

  • GABA-A Receptor Modulation : Similar to other benzodiazepines, this compound likely enhances GABAergic transmission.
  • Inhibition of Tumor Cell Growth : The mechanism may involve inducing apoptosis in cancer cells or inhibiting key cellular pathways necessary for tumor growth.

Q & A

Q. What are the optimal synthetic routes for 3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including acylation and cyclization. A common approach is the base-catalyzed acylation of a pyridodiazepinone core with acetic anhydride under controlled pH (8–10) and inert atmospheres (e.g., nitrogen). For reproducibility, optimize reaction parameters such as stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent), temperature (40–60°C), and solvent polarity (e.g., dichloromethane or THF). Post-reaction purification via recrystallization (alcohol/water mixtures) ensures high yields (>75%) and purity (>95%) .

Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic techniques?

  • Methodological Answer : Combine NMR (1H/13C), X-ray crystallography, and HPLC-MS for unambiguous characterization. For NMR:
  • Assign peaks using 2D-COSY and HSQC to confirm substituent positions (e.g., acetoxy group at position 3).
  • Compare coupling constants (e.g., J = 8–10 Hz for aromatic protons) with computational models.
    X-ray crystallography (CCDC deposition) resolves stereochemical uncertainties, such as dihedral angles between the pyrido and diazepinone rings .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffered solutions (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC (e.g., loss of acetoxy group at pH >8).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store lyophilized samples at -20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved in pharmacological studies?

  • Methodological Answer : Address discrepancies using orthogonal assays:
  • In vitro : Radioligand binding assays (e.g., GABAA receptor subtypes) with competitive antagonists (e.g., flumazenil) to confirm specificity.
  • In silico : Molecular docking (Autodock Vina) to compare binding poses with structurally related benzodiazepines. Adjust force fields to account for chlorine substituent effects on Van der Waals interactions .

Q. What experimental designs are suitable for assessing environmental fate and ecological risks of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Phase 1 (Lab) : Determine logP (octanol-water partition coefficient) and photodegradation half-life under UV light.
  • Phase 2 (Field) : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) at sub-ppm levels.
  • Phase 3 (Modeling) : Apply fugacity models to predict persistence in soil/water matrices.

Q. How can metabolic pathways be elucidated to identify potential bioactive metabolites?

  • Methodological Answer : Use hepatocyte microsomal incubations (human/rat) with NADPH cofactors. Analyze metabolites via UPLC-QTOF-MS/MS:
  • Track hydroxylation at position 7 (m/z +16) or deacetylation (m/z -42).
  • Confirm CYP450 isoform involvement using selective inhibitors (e.g., ketoconazole for CYP3A4) .

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